molecular formula C15H19BrClNO3 B8741235 Tert-butyl 2-(4-bromo-3-chlorophenyl)morpholine-4-carboxylate

Tert-butyl 2-(4-bromo-3-chlorophenyl)morpholine-4-carboxylate

Cat. No.: B8741235
M. Wt: 376.67 g/mol
InChI Key: TWEHMTNLUYTUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-bromo-3-chlorophenyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C15H19BrClNO3 and its molecular weight is 376.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19BrClNO3

Molecular Weight

376.67 g/mol

IUPAC Name

tert-butyl 2-(4-bromo-3-chlorophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-6-7-20-13(9-18)10-4-5-11(16)12(17)8-10/h4-5,8,13H,6-7,9H2,1-3H3

InChI Key

TWEHMTNLUYTUQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl (RS)-2-(4-bromo-3-chlorophenyl)-2-hydroxyethyl(2-hydroxyethyl)carbamate (12.7 g) and triethylamine (6.72 ml) in THF (150 ml) at 0-5° C. was added dropwise methanesulfonyl chloride (2.76 ml). The reaction mixture was then stirred at room temperature for 1 hour to afford a white suspension. The reaction mixture was then filtered to remove triethylamine hydrochloride, washing the filter with THF (20 ml). The filtrate was cooled to 0-5° C. and potassium 2-methyl-2-butoxide (28.4 ml, 1.7 M solution in toluene) was added. The reaction mixture was stirred at room temperature for 30 min and then poured into EtOAc and extracted sequentially with dilute aq. HCl, water and saturated brine. The organic phase was dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel; gradient: 0% to 50% EtOAc in hexanes) to afford tert-butyl (RS)-2-(4-bromo-3-chlorophenyl)morpholine-4-carboxylate (9.32 g, 77%) as a yellow oil. MS (ISP): 324.0 ([{81Br37Cl}M+H—C4H8]+), 321.9 ([{79Br37Cl/81Br35Cl}M+H—C4H8]+), 319.8 ([{79Br35Cl}M+H—C4H8]+).
Name
tert-butyl (RS)-2-(4-bromo-3-chlorophenyl)-2-hydroxyethyl(2-hydroxyethyl)carbamate
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
6.72 mL
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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